![molecular formula C23H30Cl2N2O5 B2425545 1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride CAS No. 1052420-93-5](/img/structure/B2425545.png)
1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride
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Overview
Description
The compound “1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety found in many bioactive compounds .
Scientific Research Applications
Metabolic Pathway Elucidation
Research on the metabolism of novel antidepressants like Lu AA21004, which shares structural similarities with the compound , has identified key enzymes involved in their oxidative metabolism. Cytochrome P450 enzymes, particularly CYP2D6, play a significant role in metabolizing these compounds to various metabolites, including hydroxy-phenyl metabolites and benzoic acid derivatives. Understanding these pathways is crucial for drug development and safety profiling (Hvenegaard et al., 2012).
Antimicrobial Activity
Compounds containing the piperazine moiety have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This highlights the potential of such compounds in the development of new antimicrobial agents (Tomar et al., 2007).
Synthesis and Chemical Modification
Electrochemical synthesis methods have been explored for the creation of new derivatives involving the piperazine or benzodioxolylmethyl groups. These methods offer environmentally friendly and efficient routes for generating novel compounds with potential applications in drug development and materials science (Nematollahi et al., 2014).
Pharmaceutical Development
Derivatives containing the piperazine and benzodioxolylmethyl groups have been explored for their pharmacological properties, including antidepressant, anti-anxiety, and antiarrhythmic effects. For instance, compounds with structural similarities to the one have been evaluated for their potential in treating conditions like depression and anxiety, showcasing the therapeutic potential of these chemical structures (Kumar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- n -fused heteroaryl moieties, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds affect the microtubule assembly, a crucial component of the cell’s cytoskeleton . By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, similar compounds have shown potent activities against HeLa and A549 cell lines . The compound causes cell cycle arrest and induces apoptosis, leading to the death of cancer cells .
properties
IUPAC Name |
1-[2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5.2ClH/c1-17(26)20-4-2-3-5-21(20)28-15-19(27)14-25-10-8-24(9-11-25)13-18-6-7-22-23(12-18)30-16-29-22;;/h2-7,12,19,27H,8-11,13-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJVALZIPZYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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